molecular formula C6H6N2O2S2 B3156140 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile CAS No. 82000-51-9

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Cat. No.: B3156140
CAS No.: 82000-51-9
M. Wt: 202.3 g/mol
InChI Key: YRDGTBDIAKVRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of “5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile” is not explicitly mentioned in the available resources .

Safety and Hazards

Specific safety and hazard information for “5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile” is not available in the resources .

Future Directions

The future directions for “5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile” are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-(methylsulfonyl)hexa-1,3,4-triene with electrophilic reagents such as sulfuryl chloride or bromide . The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isothiazole derivatives.

Comparison with Similar Compounds

    5-Methyl-3-(methylsulfonyl)hexa-1,3,4-triene: A precursor in the synthesis of the target compound.

    4-Isothiazolecarbonitrile: A related compound with a similar core structure but different substituents.

Uniqueness: 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-3-methylsulfonyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S2/c1-4-5(3-7)6(8-11-4)12(2,9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGTBDIAKVRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213283
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82000-51-9
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82000-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile
Reactant of Route 6
Reactant of Route 6
5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.